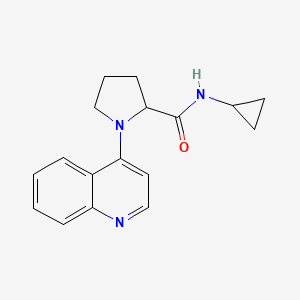![molecular formula C16H14FN3O B7633674 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound has been found to have a unique mechanism of action, which makes it a promising candidate for the development of new drugs. In
Mecanismo De Acción
The mechanism of action of 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one involves the inhibition of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a role in the regulation of intracellular signaling pathways. By inhibiting PDE10A, 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one can modulate intracellular signaling pathways, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one are diverse and depend on the specific application. In cancer research, the compound has been found to inhibit the growth of cancer cells and induce apoptosis. In neuroscience research, the compound has been found to modulate dopamine and glutamate signaling, leading to potential therapeutic effects in the treatment of neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one in lab experiments is its specificity for PDE10A. This specificity allows for targeted modulation of intracellular signaling pathways, leading to more precise and predictable results. However, the compound's potency and selectivity can also be a limitation, as it may require higher concentrations or longer exposure times to achieve the desired effects.
Direcciones Futuras
There are several future directions for the research and development of 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one. One potential direction is the development of new drugs based on the compound's mechanism of action. Another direction is the study of the compound's potential therapeutic effects in other diseases, such as Huntington's disease and schizophrenia. Additionally, further research is needed to fully understand the compound's biochemical and physiological effects and its potential limitations in lab experiments.
In conclusion, 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one is a promising chemical compound with a unique mechanism of action and a diverse range of scientific research applications. Its specificity for PDE10A makes it a valuable tool for targeted modulation of intracellular signaling pathways, but its potency and selectivity may also present limitations. Further research is needed to fully understand the compound's potential therapeutic properties and its limitations in lab experiments.
Métodos De Síntesis
The synthesis of 3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one involves a multistep process. The first step involves the reaction of 3-bromo-propylamine with 3-fluorobenzaldehyde to form an imine intermediate. The imine intermediate is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-chloropyrido[3,4-d]pyrimidin-7-one to form the final product.
Aplicaciones Científicas De Investigación
3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one has been found to have a diverse range of scientific research applications. It has been studied for its potential therapeutic properties in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its potential use as a tool in neuroscience research.
Propiedades
IUPAC Name |
3-[3-(3-fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O/c17-13-5-1-3-12(9-13)4-2-8-20-11-19-15-10-18-7-6-14(15)16(20)21/h1,3,5-7,9-11H,2,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRPKSWKNFSLGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CCCN2C=NC3=C(C2=O)C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,4-difluorophenyl)pyrazol-4-yl]-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633598.png)

![3-(4-Methoxyphenyl)-5-[1-(oxan-4-yl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B7633627.png)

![N-(3-chlorophenyl)-2-(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B7633647.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(4-methylquinolin-2-yl)methanone](/img/structure/B7633651.png)
![2-ethyl-2-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7633661.png)
![(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)
![[1-(2,6-Difluorophenyl)pyrazol-3-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633672.png)
![(2-Bromo-3-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633678.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)